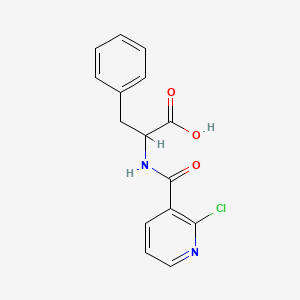
Alanine, N-(2-chloronicotinoyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-(2-chloronicotinoyl)-3-phenyl- is a compound that belongs to the class of nicotinoyl amino acids. This compound is characterized by the presence of a chloronicotinoyl group attached to the alanine molecule, with a phenyl group at the third position. It is a derivative of nicotinic acid and has been studied for its potential pharmacological and biological activities.
Preparation Methods
The synthesis of Alanine, N-(2-chloronicotinoyl)-3-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloronicotinic acid and alanine.
Coupling Reaction: The activated ester is then reacted with alanine in the presence of a base such as sodium hydroxide in aqueous dimethylformamide (DMF) to form the desired compound.
Chemical Reactions Analysis
Alanine, N-(2-chloronicotinoyl)-3-phenyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloronicotinoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Alanine, N-(2-chloronicotinoyl)-3-phenyl- has been investigated for various scientific research applications:
Pharmacology: The compound has shown potential neurotropic activity, which makes it a candidate for studying its effects on the nervous system.
Antibacterial and Antifungal: Derivatives of nicotinic acid, including this compound, have been studied for their antibacterial and antifungal properties.
Biological Studies: The compound is used in studies related to its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The exact mechanism of action of Alanine, N-(2-chloronicotinoyl)-3-phenyl- is not fully understood. it is believed to interact with specific molecular targets in the nervous system, potentially modulating neurotransmitter activity and influencing neurotropic pathways . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Alanine, N-(2-chloronicotinoyl)-3-phenyl- can be compared with other nicotinoyl amino acid derivatives, such as:
Nicotinoyl-γ-aminobutyric acid (Nicotinoyl-GABA): Known for its high physiological activity and potential therapeutic effects.
Nicotinoyl-glutamic acid:
The uniqueness of Alanine, N-(2-chloronicotinoyl)-3-phenyl- lies in its specific substitution pattern and the presence of the phenyl group, which may confer distinct biological activities compared to other similar compounds.
Properties
CAS No. |
76980-23-9 |
|---|---|
Molecular Formula |
C15H13ClN2O3 |
Molecular Weight |
304.73 g/mol |
IUPAC Name |
2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13ClN2O3/c16-13-11(7-4-8-17-13)14(19)18-12(15(20)21)9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,18,19)(H,20,21) |
InChI Key |
XYXVAIJEBDFXQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(N=CC=C2)Cl |
solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















